![molecular formula C22H17Cl2N5OS B3536282 N-(2,6-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide CAS No. 477318-71-1](/img/structure/B3536282.png)
N-(2,6-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Overview
Description
N-(2,6-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C22H17Cl2N5OS and its molecular weight is 470.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 469.0530867 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(2,6-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a complex compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C22H17Cl2N5OS
- Molecular Weight : 470.384 g/mol
- CAS Number : 477318-71-1
The compound features a triazole ring, which is known for its diverse biological activities, and a dichlorophenyl group that may enhance its pharmacological properties.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The specific compound has been shown to possess activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In a study evaluating the antibacterial efficacy of related triazole compounds, it was found that modifications in the phenyl and pyridine rings significantly influenced their activity. For instance, compounds with substituents at the 5-position of the triazole ring demonstrated enhanced potency against Gram-positive bacteria compared to their counterparts lacking such modifications .
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. The compound's structure suggests it may inhibit fungal growth through mechanisms similar to other triazoles that target ergosterol biosynthesis in fungal cell membranes. In vitro studies have shown that derivatives of triazole exhibit varying degrees of antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. The presence of the triazole ring is associated with cytotoxic effects against various cancer cell lines. For example:
- A549 (human lung adenocarcinoma)
- MCF-7 (breast cancer)
In these studies, compounds similar to this one have shown IC50 values indicating significant cytotoxicity at micromolar concentrations .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles often inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
- DNA Interaction : The triazole moiety can interact with DNA or RNA, potentially disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Case Study 1: Antibacterial Efficacy
A study conducted by Mohammed et al. (2019) evaluated the antibacterial activity of various triazole derivatives against E. coli and S. aureus. The results indicated that compounds similar to this compound exhibited MIC values comparable to standard antibiotics like ciprofloxacin.
Case Study 2: Anticancer Potential
In vitro tests on A549 cells revealed that triazole derivatives showed potent cytotoxic effects with IC50 values as low as 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N5OS/c1-14-5-7-16(8-6-14)29-21(15-9-11-25-12-10-15)27-28-22(29)31-13-19(30)26-20-17(23)3-2-4-18(20)24/h2-12H,13H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJBYHZSWBYAQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC=C3Cl)Cl)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477318-71-1 | |
Record name | N-(2,6-DICHLOROPHENYL)-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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